3-Cyano-5-fluorobenzamide
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Overview
Description
3-Cyano-5-fluorobenzamide is an organic compound with the molecular formula C8H5FN2O It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-fluorobenzamide typically involves the reaction of 3-cyano-5-fluorobenzoic acid with appropriate amines under specific conditions. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents in a solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Substituted benzamides.
Hydrolysis: 3-Cyano-5-fluorobenzoic acid or its derivatives.
Coupling Reactions:
Scientific Research Applications
3-Cyano-5-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Cyano-5-fluorobenzamide involves its interaction with specific molecular targets, such as metabotropic glutamate receptor 5 (mGlu5). It acts as a negative allosteric modulator, binding to a site distinct from the active site and altering the receptor’s conformation. This modulation affects the receptor’s signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
- 3-Cyano-4-fluorobenzamide
- 3-Cyano-5-chlorobenzamide
- 3-Cyano-5-bromobenzamide
Comparison: 3-Cyano-5-fluorobenzamide is unique due to the presence of both cyano and fluorine groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
3-cyano-5-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPMWTXQQSWIHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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